molecular formula C10H13Cl2F4N3 B11788243 1-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)piperazine dihydrochloride

1-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)piperazine dihydrochloride

Cat. No.: B11788243
M. Wt: 322.13 g/mol
InChI Key: PDTXZECZXCNBJG-UHFFFAOYSA-N
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Description

1-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)piperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a pyridine ring substituted with fluoro and trifluoromethyl groups, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)piperazine dihydrochloride typically involves the reaction of 3-fluoro-5-(trifluoromethyl)pyridine with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification and crystallization to obtain the dihydrochloride salt form of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)piperazine dihydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluoro or trifluoromethyl groups can be replaced by other substituents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The compound can be involved in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

1-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)piperazine dihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(5-Trifluoromethyl-pyridin-2-yl)-piperazine dihydrochloride
  • 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-piperazine

Comparison: 1-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)piperazine dihydrochloride is unique due to the presence of both fluoro and trifluoromethyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for specific applications .

Properties

Molecular Formula

C10H13Cl2F4N3

Molecular Weight

322.13 g/mol

IUPAC Name

1-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazine;dihydrochloride

InChI

InChI=1S/C10H11F4N3.2ClH/c11-8-5-7(10(12,13)14)6-16-9(8)17-3-1-15-2-4-17;;/h5-6,15H,1-4H2;2*1H

InChI Key

PDTXZECZXCNBJG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=N2)C(F)(F)F)F.Cl.Cl

Origin of Product

United States

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